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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically

active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data
The spectroscopic data for 5-Bromo-8-nitroisoquinoline is summarized below, providing key

identifiers for molecular structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1][2][3]
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent
Instrument
Frequency
(MHz)

9.78 s - H-1 DMSO-d₆ 500

8.84 d 5.9 H-3 DMSO-d₆ 500

8.35 AB 8.2 H-6 or H-7 DMSO-d₆ 500

8.33 d 8.3 H-6 or H-7 DMSO-d₆ 500

8.12 dd
Jₐ = 0.8, Jₑ =

6.0
H-4 DMSO-d₆ 500

10.0 s - H-1 CDCl₃ 500

9.39 s - - CDCl₃ 500

8.85 d 5.76 H-3 CDCl₃ 500

8.17-8.22 m - H-6, H-7 CDCl₃ 500

8.12 d 8.14 H-4 CDCl₃ 500

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1]
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Chemical Shift (δ) ppm Assignment Solvent

148.1 C DMSO-d₆

145.7 C DMSO-d₆

145.3 C DMSO-d₆

134.5 C DMSO-d₆

133.4 C DMSO-d₆

127.8 C DMSO-d₆

125.8 C DMSO-d₆

120.0 C DMSO-d₆

118.9 C DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1]

Wavenumber (cm⁻¹) Interpretation

3053 Aromatic C-H stretch

1619 C=C aromatic ring stretch

1580 C=C aromatic ring stretch

1530 (approx.) Asymmetric NO₂ stretch

1485 C=C aromatic ring stretch

1374 Symmetric NO₂ stretch

1265 C-N stretch

1201 C-H in-plane bend
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Note: The characteristic absorptions for the nitro group (NO₂) are expected in the regions of

1560-1490 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The provided

data shows a peak at 1374 cm⁻¹, consistent with the symmetric stretch.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for 5-Bromo-8-nitroisoquinoline[2]

Technique m/z Interpretation

DCI 255 [M+H]⁺

The presence of bromine would result in a characteristic isotopic pattern for the molecular ion

peak [M]⁺ and the [M+H]⁺ peak, with two peaks of nearly equal intensity separated by two

mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols
The following protocols are based on established synthetic and analytical procedures.

Synthesis of 5-Bromo-8-nitroisoquinoline
A common and efficient method for the synthesis of 5-bromo-8-nitroisoquinoline is a one-pot

procedure starting from isoquinoline.[4] This involves the bromination of isoquinoline using N-

bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is

followed by an in-situ nitration with potassium nitrate to produce the final product.[4] Precise

temperature control during the bromination step is crucial for selective synthesis.[4] The crude

product is then purified by recrystallization from a suitable solvent system like heptane/toluene.

[3]

NMR Spectroscopy
NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts
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are reported in parts per million (ppm) relative to the residual solvent peak.

IR Spectroscopy
The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The

sample was prepared as a solution in chloroform (CHCl₃) and the spectrum was recorded in

the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral analysis was performed using Direct Chemical Ionization (DCI).[2] This

technique provides soft ionization, often resulting in a prominent protonated molecular ion peak

[M+H]⁺, which is useful for determining the molecular weight of the compound.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound

like 5-Bromo-8-nitroisoquinoline is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

http://orgsyn.org/demo.aspx?prep=v81p0098
https://www.echemi.com/products/pd1805103002-5-bromo-8-nitroisoquinoline.html
https://www.benchchem.com/product/b189721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of
5-Bromo-8-nitroisoquinoline

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Provides structural details

IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight

Correlate Spectroscopic Data

Confirm Structure of
5-Bromo-8-nitroisoquinoline

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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